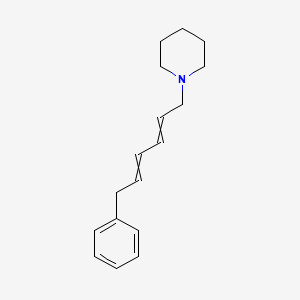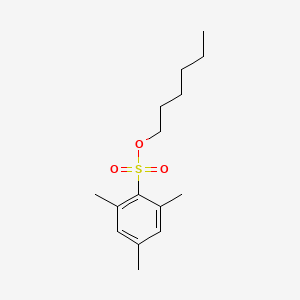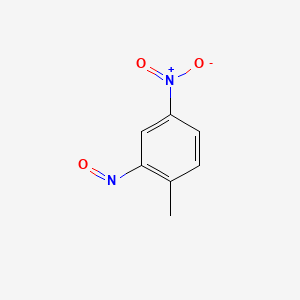
2-Nitroso-4-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroso-4-nitrotoluene is an organic compound that belongs to the class of nitroso and nitro aromatic compounds It is characterized by the presence of both nitroso (-NO) and nitro (-NO2) functional groups attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroso-4-nitrotoluene can be synthesized through the nitration of 4-nitrotoluene followed by nitrosation. The process involves the following steps:
Nitration: 4-nitrotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Nitrosation: The nitrated product is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to introduce the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and nitrosation processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Nitroso-4-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine gas and a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4-Dinitrotoluene.
Reduction: 2-Amino-4-nitrotoluene.
Substitution: Various halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
2-Nitroso-4-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitroso-4-nitrotoluene involves its interaction with cellular components. The nitroso group can form covalent bonds with thiol groups in proteins, leading to the formation of protein adducts. This interaction can disrupt normal cellular functions and induce cytotoxic effects. The nitro group can also undergo redox cycling, generating reactive oxygen species that contribute to its biological activity.
Comparison with Similar Compounds
2,4-Dinitrotoluene: Similar in structure but lacks the nitroso group.
4-Nitroso-2-nitrotoluene: An isomer with the nitroso and nitro groups in different positions.
2-Amino-4-nitrotoluene: A reduction product of 2-nitroso-4-nitrotoluene.
Uniqueness: this compound is unique due to the presence of both nitroso and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form covalent bonds with proteins makes it a valuable compound for various applications.
Properties
CAS No. |
82414-02-6 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
1-methyl-4-nitro-2-nitrosobenzene |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-3-6(9(11)12)4-7(5)8-10/h2-4H,1H3 |
InChI Key |
NOIZTWYRRJGHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
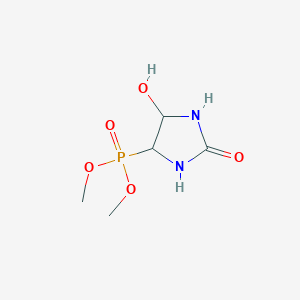
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
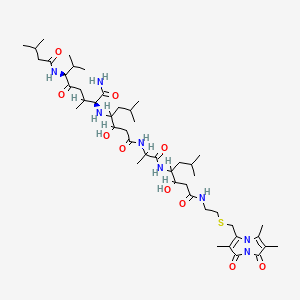
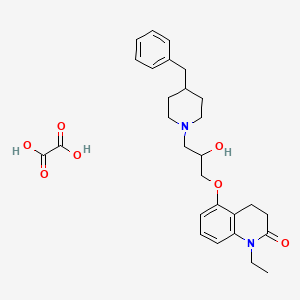
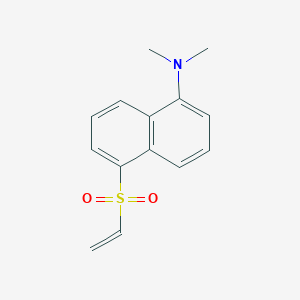


![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
